molecular formula C2H8NNaO4S B12666115 (Hydroxyethyl)ammonium sodium sulphite CAS No. 84696-80-0

(Hydroxyethyl)ammonium sodium sulphite

Cat. No.: B12666115
CAS No.: 84696-80-0
M. Wt: 165.15 g/mol
InChI Key: LOHTYAKHQQXWGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydroxyethyl)ammonium sodium sulphite is a chemical compound with the molecular formula C2H9NO4S. It is a quaternary ammonium salt containing a hydroxyethyl group and a sodium sulphite moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hydroxyethyl)ammonium sodium sulphite typically involves the reaction of hydroxyethylamine with sodium sulphite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hydroxyethylamine+Sodium sulphite(Hydroxyethyl)ammonium sodium sulphite\text{Hydroxyethylamine} + \text{Sodium sulphite} \rightarrow \text{this compound} Hydroxyethylamine+Sodium sulphite→(Hydroxyethyl)ammonium sodium sulphite

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The product is then purified through filtration and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

(Hydroxyethyl)ammonium sodium sulphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form simpler ammonium and sulphite compounds.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Ammonium salts and sulphites.

    Substitution Products: Quaternary ammonium salts with different functional groups.

Scientific Research Applications

(Hydroxyethyl)ammonium sodium sulphite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a buffer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of (Hydroxyethyl)ammonium sodium sulphite involves its interaction with cellular membranes and proteins. The hydroxyethyl group enhances its solubility and facilitates its penetration into cells. The sodium sulphite moiety can interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent protein denaturation. This mechanism is particularly useful in antimicrobial applications, where it disrupts the integrity of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ammonium sulphite: A related compound with similar properties but lacks the hydroxyethyl group.

    Sodium sulphite: Another related compound that does not contain the ammonium moiety.

    Quaternary ammonium salts: A broad class of compounds with varying functional groups and applications.

Uniqueness

(Hydroxyethyl)ammonium sodium sulphite is unique due to the presence of both the hydroxyethyl group and the sodium sulphite moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

84696-80-0

Molecular Formula

C2H8NNaO4S

Molecular Weight

165.15 g/mol

IUPAC Name

sodium;2-hydroxyethylazanium;sulfite

InChI

InChI=1S/C2H7NO.Na.H2O3S/c3-1-2-4;;1-4(2)3/h4H,1-3H2;;(H2,1,2,3)/q;+1;/p-1

InChI Key

LOHTYAKHQQXWGG-UHFFFAOYSA-M

Canonical SMILES

C(CO)[NH3+].[O-]S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.